Elismetrep

Beschreibung

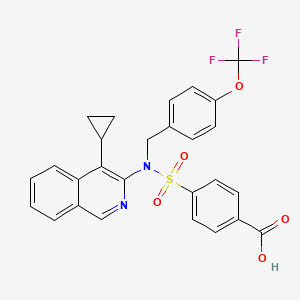

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1400699-64-0 |

|---|---|

Molekularformel |

C27H21F3N2O5S |

Molekulargewicht |

542.5 g/mol |

IUPAC-Name |

4-[(4-cyclopropylisoquinolin-3-yl)-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34) |

InChI-Schlüssel |

CWEFDWIKLABKBX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Elismetrep; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Elismetrep: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554 and K-304) is a potent and selective small molecule antagonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8). This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting TRP channels for indications such as migraine, painful diabetic neuropathy, and vasomotor symptoms.

Core Target: Transient Receptor Potential Melastatin 8 (TRPM8)

The primary molecular target of this compound is the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), a non-selective cation channel.[1][2] TRPM8 is a well-established sensor of cold temperatures and is also activated by cooling compounds such as menthol (B31143) and icilin. It is predominantly expressed in a subset of sensory neurons, where its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are perceived as a cold sensation.

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 channel.[1][2] By binding to the channel, this compound prevents the conformational changes induced by agonists (like menthol) or cold temperatures, thereby inhibiting the influx of cations. This blockade of ion flow prevents the depolarization of sensory neurons, which is the basis for its therapeutic potential in conditions characterized by aberrant TRPM8 activity.

Quantitative Data: In Vitro Potency

The inhibitory potency of this compound on the human TRPM8 channel has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of this compound required to inhibit 50% of the TRPM8 response to an agonist.

| Parameter | Value | Species | Assay Description | Reference |

| pIC50 | 9.1 | Human | Inhibition of menthol-induced intracellular calcium mobilization in HEK293 cells stably expressing hTRPM8. | [1] |

| IC50 | 0.9 nM | Human | Calculated from pIC50. | [1] |

Signaling Pathway

The activation of the TRPM8 channel initiates a signaling cascade that is inhibited by this compound. The binding of an agonist (e.g., menthol) or the application of a cold stimulus leads to the opening of the TRPM8 channel pore, allowing for the influx of extracellular Ca2+. This rise in intracellular calcium can activate various downstream effectors, including Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is crucial for TRPM8 channel function. The antagonism by this compound blocks the initial Ca2+ influx, thereby preventing the activation of this signaling pathway.

Experimental Protocols

The following is a representative protocol for determining the IC50 value of a TRPM8 antagonist like this compound using an in vitro intracellular calcium mobilization assay. This protocol is based on standard methodologies employed in the field.

Objective: To determine the concentration-dependent inhibition of menthol-induced calcium influx by this compound in HEK293 cells stably expressing human TRPM8.

Materials:

-

HEK293 cells stably expressing human TRPM8 (hTRPM8-HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotic

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluo-4 AM (or a similar fluorescent calcium indicator)

-

Pluronic F-127

-

Probenecid

-

Menthol (agonist)

-

This compound (test compound)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling capabilities

Procedure:

-

Cell Culture and Plating:

-

Culture hTRPM8-HEK293 cells in complete DMEM at 37°C and 5% CO2.

-

Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Probenecid can be included to prevent dye leakage.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound in HBSS at 2x the final desired concentrations.

-

Add the this compound dilutions to the respective wells of the cell plate. Include vehicle control wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Addition and Fluorescence Measurement:

-

Prepare a solution of menthol in HBSS at a concentration known to elicit a robust response (e.g., EC80).

-

Place the cell plate in a fluorescence microplate reader.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's liquid handler, add the menthol solution to all wells simultaneously.

-

Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPM8 antagonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the typical workflow for determining the in vitro potency of a TRPM8 antagonist.

Conclusion

This compound is a high-affinity antagonist of the TRPM8 ion channel. Its mechanism of action, involving the direct blockade of agonist- and cold-induced calcium influx in sensory neurons, underscores its potential as a therapeutic agent for a range of neurological and sensory disorders. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research and development of this compound and other TRPM8-targeting compounds.

References

Elismetrep: A Technical Overview of a Novel TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elismetrep (also known as MT-8554 and K-304) is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] This ion channel, known for its role in sensing cold and menthol (B31143), has emerged as a promising therapeutic target for a variety of neurological and other conditions. This compound is currently under clinical investigation for the treatment of migraine and vasomotor symptoms (hot flashes) associated with menopause.[1][2][3] This in-depth guide provides a comprehensive overview of the available technical information on this compound's TRPM8 antagonist activity, including its mechanism of action, clinical findings, and relevant experimental methodologies. While specific preclinical quantitative data for this compound remains proprietary, this document summarizes the known clinical outcomes and provides detailed protocols for the key in vitro and in vivo assays typically used to characterize TRPM8 antagonists.

Introduction to TRPM8 and its Role in Sensory Signaling

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel predominantly expressed in a subset of sensory neurons. It is activated by cold temperatures (typically below 28°C) and cooling agents like menthol and icilin. Activation of TRPM8 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, producing the sensation of cold.

Dysregulation of TRPM8 signaling has been implicated in various pathological conditions, including neuropathic pain, migraine, and the thermoregulatory disturbances that manifest as hot flashes. Therefore, antagonizing the TRPM8 channel presents a rational therapeutic strategy for these conditions. By blocking the channel, TRPM8 antagonists can prevent the excessive neuronal firing that contributes to pain and other symptoms.

This compound: Clinical Efficacy and Development

This compound is being developed by Kallyope, having been initially developed by Mitsubishi Tanabe Pharma.[1][2] It has progressed to Phase II clinical trials for several indications.[1][2]

Vasomotor Symptoms (Hot Flashes)

A Phase II clinical trial investigating this compound for the treatment of vasomotor symptoms in postmenopausal women demonstrated promising results.[3][4]

| Indication | Dose | Primary Outcome | Result | Clinical Trial Identifier |

| Vasomotor Symptoms | 5 mg | Reduction in the frequency of moderate to severe vasomotor symptoms | 42% reduction in VMS frequency by week 12 | NCT03291067 |

Migraine

This compound is also being evaluated for the acute treatment of migraine.[5][6] A Phase IIb clinical trial has been completed for this indication.[1] While specific efficacy data from this trial is not yet publicly available, the novel mechanism of action of a TRPM8 antagonist offers a potential new therapeutic avenue for migraine sufferers.[5]

| Indication | Phase | Status | Clinical Trial Identifier |

| Migraine | Phase IIb | Completed | NCT06848075 |

Painful Diabetic Peripheral Neuropathy

A Phase II exploratory study of this compound in subjects with painful diabetic peripheral neuropathy has also been completed.[1]

| Indication | Phase | Status | Clinical Trial Identifier |

| Painful Diabetic Peripheral Neuropathy | Phase II | Completed | NCT05123196 |

Mechanism of Action: TRPM8 Antagonism

This compound functions as an antagonist at the TRPM8 ion channel. By binding to the channel, it prevents the conformational changes induced by cold temperatures or chemical agonists, thereby inhibiting the influx of cations and subsequent neuronal depolarization.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Kallyope - AdisInsight [adisinsight.springer.com]

- 3. Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound for Migraine · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Elismetrep: A Technical Guide to a Novel TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (formerly known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key sensor of cold stimuli and a modulator of pain and temperature homeostasis. Initially developed by Mitsubishi Tanabe Pharma Corporation and now under the stewardship of Kallyope, this compound is being investigated for a range of therapeutic applications, including the treatment of migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause. This document provides a comprehensive overview of the discovery, development history, mechanism of action, and available clinical trial data for this compound. It is intended to serve as a technical resource for professionals in the field of drug discovery and development.

Introduction: The Discovery of this compound

This compound emerged from research programs focused on identifying novel non-opioid analgesics. The TRPM8 channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol (B31143), was identified as a promising therapeutic target for conditions characterized by thermal hypersensitivity and chronic pain. This compound was developed as a small molecule antagonist designed to selectively inhibit TRPM8 activation.

The development history of this compound has seen a transition of stewardship. Originally discovered and advanced into clinical trials by Mitsubishi Tanabe Pharma Corporation under the designation MT-8554, the program was later acquired by Kallyope, a biotechnology company, which continues its development as K-304 for neurological indications. A patent for TRPM8 antagonists, initially assigned to Mitsubishi Tanabe, was transferred to Kallyope in August 2025.[1]

Mechanism of Action: Targeting the TRPM8 Channel

This compound exerts its pharmacological effects by acting as an antagonist at the TRPM8 ion channel.[2] TRPM8 is a crucial transducer of cold thermal stimuli in the peripheral nervous system, expressed in a subset of sensory neurons. In pathological states, such as neuropathic pain, the expression and sensitivity of TRPM8 channels can be altered, contributing to cold allodynia (pain from a non-painful cold stimulus). By blocking the TRPM8 channel, this compound is hypothesized to reduce the hyperexcitability of these sensory neurons, thereby alleviating pain.

The rationale for its investigation in migraine stems from the expression of TRPM8 on dural afferent fibers, which are implicated in the generation of headache pain. In the context of vasomotor symptoms, the hypothesis is that by modulating the body's response to temperature fluctuations through TRPM8 antagonism, this compound may help to alleviate hot flashes.

Preclinical Pharmacology

Detailed preclinical data for this compound, including binding affinities (Ki) and a comprehensive range of IC50 values from various functional assays, are not extensively available in the public domain. However, its potent antagonist activity at the human TRPM8 channel has been quantified.

| Parameter | Value | Species | Assay | Reference |

| pIC50 | 9.1 | Human | Inhibition of menthol-induced intracellular calcium mobilization in HEK293 cells stably expressing hTRPM8 | IUPHAR/BPS Guide to PHARMACOLOGY |

Preclinical Models

While specific efficacy data for this compound in animal models of migraine and diabetic neuropathy are not publicly available, the following are standard models used for evaluating compounds with this mechanism of action.

-

Migraine: Rodent models of migraine often involve the administration of substances like nitroglycerin to induce migraine-like symptoms, such as cutaneous allodynia. The efficacy of a test compound is then assessed by its ability to reverse these symptoms.

-

Painful Diabetic Peripheral Neuropathy: A common animal model is the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse. STZ is a toxin that destroys pancreatic beta cells, leading to hyperglycemia and the development of neuropathic pain, which can be measured through behavioral tests assessing mechanical and thermal sensitivity. Another model is the chronic constriction injury (CCI) model, where nerve ligation mimics neuropathic pain.

Clinical Development

This compound has been evaluated in several Phase 1 and Phase 2 clinical trials for various indications.

Phase 1 Studies

Phase 1 trials in healthy volunteers were conducted to assess the safety, tolerability, and pharmacokinetics of this compound. Specific quantitative results from these studies (NCT03471130) are not publicly available.

Phase 2 Clinical Trials

This compound has progressed to Phase 2 clinical trials for migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms.

A Phase 2b, randomized, double-blind, placebo-controlled study (NCT06848075) was initiated by Kallyope to evaluate the efficacy and safety of this compound (K-304) for the acute treatment of migraine.[2][3][4][5][6][7][8] This trial has been completed.[2][9] Detailed quantitative results from this study have not yet been publicly released.

A Phase 2, randomized, double-blind, placebo-controlled, exploratory study (NCT05123196) was completed by Mitsubishi Tanabe Pharma to assess the efficacy, safety, and pharmacokinetics of this compound (MT-8554) in subjects with painful diabetic peripheral neuropathy.[2][10] The detailed quantitative outcomes of this trial are not publicly available.

A Phase 2, randomized, double-blind, placebo-controlled study (NCT03291067) evaluated the efficacy and safety of this compound (MT-8554) for the reduction of vasomotor symptoms in postmenopausal women.[11][12]

Table 1: Efficacy of this compound in Vasomotor Symptoms (NCT03291067) [13]

| Treatment Group | Number of Participants | Mean Reduction in VMS Frequency at Week 12 |

| This compound 1 mg | 58 | Data not publicly available |

| This compound 5 mg | 59 | 42% |

| This compound 10 mg | 58 | Data not publicly available |

| Placebo | 54 | 15% |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are proprietary. However, based on standard methodologies in the field, the following provides an overview of likely protocols employed.

In Vitro TRPM8 Antagonism Assay (Calcium Imaging)

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: A known TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate channel activation.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Animal Model of Neuropathic Pain (Chronic Constriction Injury)

-

Animal Subjects: Adult male Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.

-

Post-Operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery. The paw withdrawal threshold is determined.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at various doses.

-

Efficacy Assessment: Behavioral testing is repeated after drug administration to determine the reversal of mechanical allodynia.

Signaling Pathways and Visualizations

The therapeutic potential of this compound is based on its ability to modulate the signaling pathways downstream of TRPM8 activation in different physiological contexts.

TRPM8 Signaling in Nociception

In sensory neurons, activation of TRPM8 by cold stimuli leads to an influx of cations (Na+ and Ca2+), causing membrane depolarization. If the depolarization reaches the threshold, it triggers action potentials that propagate along the sensory nerve to the spinal cord and then to the brain, where the sensation of cold is perceived. In neuropathic pain states, this pathway can become sensitized. This compound, by blocking TRPM8, prevents this initial depolarization, thereby inhibiting the transmission of pain signals.

TRPM8 in Central Thermoregulation

TRPM8 channels are also expressed in the hypothalamus, a key brain region for regulating body temperature. Peripheral cold signals detected by TRPM8 in the skin are relayed to the hypothalamus. This information is integrated to orchestrate autonomic responses to maintain core body temperature. In the context of vasomotor symptoms, which are thought to involve a dysregulation of thermoregulation, antagonizing TRPM8 may help to stabilize the thermoregulatory setpoint.

Conclusion

This compound is a promising TRPM8 antagonist with potential therapeutic applications in a variety of disorders, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms. Its development highlights the growing interest in TRPM8 as a therapeutic target. While the publicly available data on this compound is still limited, the ongoing and completed clinical trials will provide a clearer picture of its efficacy and safety profile. Further disclosure of preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential and for guiding future research in the field of TRPM8 modulation.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound for Migraine · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. allclinicaltrials.com [allclinicaltrials.com]

- 6. A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study of this compound (K-304) in the Treatment of Migraine | Clinical Research Trial Listing [centerwatch.com]

- 7. A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study of this compound (K-304) in the Treatment of Migraine: A Range of Doses Will be Evaluated - AdisInsight [adisinsight.springer.com]

- 8. Larvol Delta - A-Phase-IIb-Randomized-DoubleBlind-PlaceboControlled-Study-of-Elismetrep-K304-in-the-Treatment-of-Migraine [delta.larvol.com]

- 9. This compound - Kallyope - AdisInsight [adisinsight.springer.com]

- 10. Mitsubishi Resource Center [mtpamedical.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Elismetrep (K-304/MT-8554): A Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep (also known as K-304 and MT-8554) is an investigational small molecule functioning as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Initially developed by Mitsubishi Tanabe Pharma Corporation and now under investigation by Kallyope, this compound has been evaluated in several Phase 2 clinical trials for various conditions, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause.[2][3][4] This document provides a technical overview of the pharmacological profile of this compound, summarizing available data on its mechanism of action, clinical trial outcomes, and the experimental methodologies employed in its evaluation.

Mechanism of Action: TRPM8 Antagonism

This compound exerts its pharmacological effect by antagonizing the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol.[5] By blocking the activation of TRPM8, this compound is hypothesized to modulate the signaling pathways involved in pain and temperature sensation, forming the basis for its investigation in various neurological and sensory disorders.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuronal membrane and the generation of an action potential. This signal is then transmitted to the central nervous system. The signaling cascade is complex and involves various intracellular messengers. The following diagram illustrates a simplified representation of the TRPM8 signaling pathway and the putative point of intervention for an antagonist like this compound.

Preclinical Pharmacology

Detailed preclinical data for this compound, including specific IC50 values for TRPM8 and selectivity profiles, are not extensively available in the public domain. For context, other TRPM8 antagonists that have entered clinical trials have shown potent in vitro activity. For instance, PF-05105679 has been reported to have an IC50 in the 100 nM range, and AMG-333 has a reported IC50 of 13 nM.[6][7][8][9] It is anticipated that this compound possesses a comparable high affinity for the TRPM8 channel.

Pharmacokinetics and Metabolism

Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans have not been publicly released. Early phase clinical trials would have characterized these parameters to establish appropriate dosing regimens for the subsequent Phase 2 studies.

Clinical Development Program

This compound has been investigated in a series of Phase 1 and Phase 2 clinical trials across different therapeutic areas. A summary of the key clinical trials is presented below.

| Trial Identifier | Phase | Indication | Status | Key Findings |

| NCT06848075 | IIb | Migraine | Completed | Results not yet publicly available in detail.[10][11] |

| NCT05123196 | II | Painful Diabetic Peripheral Neuropathy | Completed | Results not yet publicly available in detail.[12] |

| NCT03291067 | II | Vasomotor Symptoms (Menopause) | Completed | 5mg dose showed a 42% reduction in VMS frequency vs 15% for placebo at 12 weeks. |

| NCT03471130 | I | Healthy Volunteers (QT/QTc Study) | Completed | Safety and tolerability data; specific results not detailed publicly.[12] |

Clinical Efficacy

This Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in postmenopausal women with moderate to severe vasomotor symptoms.[13][14][15] The study included three dose levels of this compound (1 mg, 5 mg, and 10 mg) administered daily for 12 weeks.[14]

The primary endpoint was the change from baseline in the frequency of moderate to severe vasomotor symptoms. At week 12, the 5 mg dose of this compound demonstrated a statistically significant reduction in the frequency of these symptoms compared to placebo.

| Treatment Group | Number of Participants | Mean Reduction in VMS Frequency from Baseline at Week 12 |

| This compound 1 mg | 58 | Data not specified |

| This compound 5 mg | 59 | 42% |

| This compound 10 mg | 58 | Data not specified |

| Placebo | 54 | 15% |

Quantitative data for the 1 mg and 10 mg doses are not available in the cited sources.

A Phase IIb, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound for the acute treatment of moderate to severe migraine.[11][16][17] This trial has been completed, but detailed results have not yet been made public.[10]

A Phase 2, randomized, double-blind, placebo-controlled exploratory study was completed to assess the efficacy and safety of this compound in subjects with painful diabetic peripheral neuropathy.[12] Detailed results from this study are not yet publicly available.

Safety and Tolerability

The safety and tolerability of this compound have been assessed in Phase 1 and Phase 2 clinical trials. While detailed safety data from the completed Phase 2 trials for migraine and painful diabetic neuropathy are not yet available, the study in vasomotor symptoms provides some insight. In this trial, the adverse event profile was monitored, but specific rates and types of adverse events have not been detailed in the available literature. One of the potential side effects of TRPM8 antagonists observed with other compounds in this class is a sensation of heat.[1][8][9]

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully public. However, based on the clinical trial registrations and general knowledge of such studies, the following provides an overview of the methodologies.

General Clinical Trial Workflow

The clinical trials for this compound likely followed a standard workflow from patient screening to data analysis.

Assay for TRPM8 Antagonist Activity (General Protocol)

A common in vitro method to determine the potency of a TRPM8 antagonist involves using a cell line stably expressing the TRPM8 channel, such as HEK293 cells. The activity is often measured by changes in intracellular calcium concentration using a fluorescent indicator.

Conclusion

This compound is a TRPM8 antagonist that has shown clinical potential in the treatment of vasomotor symptoms. Its efficacy in migraine and painful diabetic peripheral neuropathy is still under evaluation, with detailed results from Phase 2 trials anticipated. Further publication of preclinical and clinical data will be crucial to fully characterize the pharmacological profile of this compound and its therapeutic potential. The ongoing development of this compound highlights the TRPM8 channel as a promising target for a range of sensory and neurological disorders.

References

- 1. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Kallyope - AdisInsight [adisinsight.springer.com]

- 3. This compound (MT-8554) News - LARVOL Sigma [sigma.larvol.com]

- 4. Mitsubishi Resource Center [mtpamedical.com]

- 5. TRPM8 - Wikipedia [en.wikipedia.org]

- 6. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. biotechhunter.com [biotechhunter.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study of this compound (K-304) in the Treatment of Migraine | Clinical Research Trial Listing [centerwatch.com]

- 17. allclinicaltrials.com [allclinicaltrials.com]

Elismetrep: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554) is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. It has been investigated for its therapeutic potential in treating conditions such as migraine, painful diabetic neuropathy, and vasomotor symptoms associated with menopause. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, critical parameters for its formulation development and overall therapeutic efficacy. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on the standardized experimental protocols that are applied to characterize such compounds. Illustrative data is presented in a structured format to provide a practical framework for researchers.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various media, as would be determined during preclinical development.

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) |

| Purified Water | 25 | 7.0 | 0.05 |

| 0.1 N HCl | 37 | 1.2 | 0.12 |

| Phosphate Buffer | 37 | 6.8 | 0.08 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | 0.25 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.0 | 0.40 |

Note: The data presented in this table is illustrative and not based on published experimental results for this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid powder)

-

Selected aqueous media (e.g., purified water, buffers of various pH)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification.

-

Calibrated pH meter

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Measure the pH of the remaining supernatant to confirm the final pH of the solution.

Workflow for Solubility Determination:

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial to determine the re-test period for the drug substance and the shelf-life for the drug product. These studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data

The following table provides an example of a stability data summary for this compound under long-term storage conditions.

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 25°C / 60% RH | 0 | White to off-white powder | 99.8 | < 0.1 |

| 3 | Conforms | 99.7 | 0.1 | |

| 6 | Conforms | 99.5 | 0.2 | |

| 9 | Conforms | 99.4 | 0.2 | |

| 12 | Conforms | 99.2 | 0.3 | |

| 24 | Conforms | 98.9 | 0.5 |

Note: The data presented in this table is illustrative and not based on published experimental results for this compound.

Experimental Protocols: Stability Testing

Stability studies for a new drug substance like this compound typically involve long-term, accelerated, and stress testing as per ICH Q1A(R2) guidelines.[1][2][3]

2.2.1. Long-Term and Accelerated Stability Studies

Objective: To evaluate the thermal stability of this compound and to establish a re-test period.

Procedure:

-

At least three primary batches of this compound are placed on stability.[1]

-

Samples are stored in containers that simulate the proposed packaging.

-

Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[4]

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[1]

-

At each time point, samples are tested for appearance, assay, degradation products, and other critical quality attributes.

2.2.2. Stress Testing

Objective: To identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical methods.[5]

-

Hydrolytic Stability: this compound is dissolved in aqueous solutions at a range of pH values (e.g., acidic, neutral, and basic) and subjected to elevated temperatures.

-

Oxidative Stability: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stability: this compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated temperature).

-

Photostability: As per ICH Q1B guidelines, this compound is exposed to a specified amount of UV and visible light.[6][7]

Workflow for a Formal Stability Study:

Caption: General Workflow for a Formal Stability Study.

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the TRPM8 channel, a non-selective cation channel that is activated by cold temperatures and cooling agents.[8][9] By blocking this channel, this compound is thought to modulate pain and temperature sensation pathways.

TRPM8 Signaling Pathway:

Caption: this compound's Antagonism of the TRPM8 Signaling Pathway.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound remains limited, this guide provides a thorough overview of the standard methodologies that would be employed in its pharmaceutical development. The illustrative data tables and detailed experimental protocols for solubility (shake-flask) and stability (ICH guidelines) offer a robust framework for researchers. The visualization of the TRPM8 signaling pathway clarifies the mechanism of action of this compound as a channel antagonist. This technical guide serves as a valuable resource for scientists and professionals involved in the research and development of this compound and other small molecule drug candidates.

References

- 1. database.ich.org [database.ich.org]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jordilabs.com [jordilabs.com]

- 8. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Pharmacology of Elismetrep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of the available in-vitro data for this compound, focusing on its pharmacological activity, the experimental protocols used for its characterization, and its mechanism of action. The information presented is intended to support further research and development of this compound for its potential therapeutic applications, including the treatment of migraine, diabetic neuropathy, and vasomotor symptoms.

Introduction

This compound is a small molecule antagonist of the TRPM8 ion channel, a non-selective cation channel known for its role in sensing cold temperatures and menthol (B31143).[1][2] Originally developed by Mitsubishi Tanabe Pharma and now under development by Kallyope, this compound is currently in Phase II clinical trials for several indications.[2][3][4] Its mechanism of action as a TRPM8 antagonist makes it a promising candidate for conditions where this channel is implicated in the pathophysiology.[1][2][5]

Quantitative In-Vitro Activity

The primary in-vitro pharmacological parameter identified for this compound is its high potency in inhibiting the human TRPM8 channel. The available data is summarized in the table below.

| Parameter | Value | Species | Assay Type |

| pIC50 | 9.1 | Human | Inhibition of menthol-induced intracellular calcium mobilization |

| IC50 | ~0.79 nM | Human | Inhibition of menthol-induced intracellular calcium mobilization |

Table 1: In-Vitro Potency of this compound against TRPM8

Experimental Protocols

The following section details the methodology for the key in-vitro assay used to determine the potency of this compound.

TRPM8 Antagonism via Calcium Mobilization Assay

The inhibitory activity of this compound on the human TRPM8 channel was determined using a cell-based calcium mobilization assay. This method measures the ability of the compound to block the influx of calcium ions into cells following activation of the TRPM8 channel by an agonist, such as menthol.

Cell Line:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel.

General Protocol:

-

Cell Culture and Plating: HEK293-hTRPM8 cells are cultured under standard conditions and seeded into 96-well or 384-well microplates.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) is loaded into the cells.

-

Agonist Stimulation: The TRPM8 channel is activated by the addition of a specific agonist, typically menthol, at a concentration that elicits a robust calcium response.

-

Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR, FlexStation).

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response observed with the agonist alone. The IC50 value, the concentration of this compound that causes 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal curve.

Note: The specific concentrations of menthol and the exact incubation times for the this compound assay are proprietary information detailed within patent literature (US8987445B2) but follow the general principles of such calcium flux assays.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect through the direct antagonism of the TRPM8 ion channel. The downstream consequences of this inhibition are critical to its therapeutic potential.

TRPM8 Channel Function and Inhibition

The TRPM8 channel is a non-selective cation channel, and its activation leads to the influx of cations, primarily Ca2+ and Na+, into the cell. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, which is transmitted to the central nervous system and perceived as a cold sensation.

This compound, as a TRPM8 antagonist, binds to the channel and prevents its opening in response to stimuli like cold or menthol. This blockade inhibits the influx of cations, thereby preventing the depolarization of the neuronal membrane and the subsequent signaling cascade.

dot

References

Elismetrep and Its Role in Sensory Neuron Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

Elismetrep (also known as K-304 and MT-8554) is an orally bioavailable, small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] It is under development for the treatment of neurological disorders, with a primary focus on migraine.[2][3] The therapeutic rationale for this compound is based on the critical role of TRPM8 in the modulation of sensory neurons, particularly within the trigeminal system, which is implicated in the pathophysiology of migraine.[4][5] This document provides a technical guide to the core principles of this compound's mechanism of action, its clinical development, and the broader context of TRPM8 modulation in sensory neurons. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide will focus on the established role of TRPM8 and the publicly accessible details of this compound's development program.

Introduction to TRPM8 in Sensory Neuron Function

TRPM8 is a non-selective cation channel that is a key sensor of cold temperatures and is activated by cooling compounds like menthol.[6] It is predominantly expressed in a subset of primary sensory neurons in the dorsal root and trigeminal ganglia.[6] The activation of TRPM8 channels in these neurons leads to depolarization and the generation of action potentials, signaling the perception of cold.[6]

In the context of pain and migraine, the role of TRPM8 is complex. While cold can be a trigger for migraine attacks in some individuals, the application of cooling agents to the head and face is a common self-administered therapy for headache relief.[7] Preclinical studies suggest that TRPM8 activation can have both pro- and anti-nociceptive effects depending on the context.[7] However, the genetic association of TRPM8 with migraine susceptibility in human genome-wide association studies has solidified it as a promising therapeutic target.[5]

This compound: A TRPM8 Antagonist

This compound is a potent and selective antagonist of the TRPM8 channel.[1] By inhibiting TRPM8, this compound is hypothesized to modulate the activity of sensory neurons involved in pain signaling pathways. In the trigeminal system, TRPM8 is co-expressed with other key ion channels, such as TRPV1, and its inhibition may reverse the sensitization of trigeminal neurons that contributes to migraine pain.[4]

Hypothetical Signaling Pathway of TRPM8 Antagonism by this compound

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its effects on a sensory neuron. In a pathological state, such as migraine, trigeminal sensory neurons may be hyperexcitable. This compound, by blocking the TRPM8 channel, prevents the influx of cations that would otherwise contribute to this hyperexcitability.

Preclinical Development

While specific preclinical data for this compound has not been made publicly available, the development of other TRPM8 antagonists provides insight into the types of studies likely conducted. For instance, the TRPM8 antagonist AMG-333 demonstrated efficacy in rat models of biochemical challenges, such as the wet-dog shake and cold pressor tests.[8] It is probable that this compound underwent similar in vitro characterization of its potency and selectivity, as well as in vivo testing in rodent models of migraine, such as the nitroglycerin-induced hyperalgesia model.[5]

The following diagram illustrates a typical preclinical workflow for evaluating a novel TRPM8 antagonist for migraine.

Clinical Development of this compound

This compound has been evaluated in several clinical trials for various indications, including migraine, painful diabetic peripheral neuropathy, and vasomotor symptoms associated with menopause.[3][9][10]

Clinical Trials Overview

| Trial Identifier | Phase | Indication | Status |

| NCT06848075 | IIb | Migraine | Completed[3][11][12] |

| NCT05123196 | II | Painful Diabetic Peripheral Neuropathy | Completed[3] |

| NCT03291067 | II | Vasomotor Symptoms | Completed[9] |

| NCT03541200 | II | Vasomotor Symptoms (Long-term Safety) | Completed[10] |

| NCT03471130 | I | Healthy Volunteers (QT/QTc Interval) | Completed[3] |

Table 1: Summary of Key Clinical Trials for this compound.

Phase IIb Study in Migraine (NCT06848075)

This recently completed study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in the acute treatment of moderate to severe migraine.[11][13]

Experimental Protocol Outline:

-

Objective: To assess the efficacy and safety of multiple doses of this compound compared to placebo for the acute treatment of migraine.

-

Patient Population: Adults with a history of migraine with or without aura.[11]

-

Intervention: Oral this compound at various dose levels or placebo.[14]

-

Primary Endpoint: Likely pain freedom at 2 hours post-dose, a standard endpoint in acute migraine trials.[2]

-

Secondary Endpoints: Likely included absence of most bothersome symptom, pain relief at 2 hours, and sustained pain freedom.

The results of this trial have not yet been publicly disclosed.[2]

The logical flow of a patient through such a clinical trial is depicted below.

Future Directions

The completion of the Phase IIb trial for migraine is a significant milestone for this compound. The forthcoming data from this study will be crucial in determining the future development path for this compound. If positive, these results would provide the first clinical validation of TRPM8 antagonism as a therapeutic strategy for migraine and would likely lead to the initiation of Phase III trials. Further research may also explore the potential of this compound in other sensory-related disorders.

Conclusion

This compound represents a novel approach to the modulation of sensory neuron activity through the targeted antagonism of the TRPM8 ion channel. Its development for migraine is grounded in a strong genetic and physiological rationale. While the detailed quantitative data from its clinical and preclinical studies are not yet in the public domain, the progression of this compound through mid-stage clinical trials underscores its potential as a future therapeutic option for this debilitating neurological condition. The scientific community awaits the full disclosure of the clinical trial results to better understand the therapeutic promise of this mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Functional interactions between transient receptor potential M8 and transient receptor potential V1 in the trigeminal system: Relevance to migraine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient receptor potential melastatin 8 (TRPM8) is required for nitroglycerin and calcitonin gene-related peptide induced migraine-like pain behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cool things to know about TRPM8! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM8 and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Mitsubishi Resource Center [mtpamedical.com]

- 10. This compound (MT-8554) | TRPM8拮抗剂 | MCE [medchemexpress.cn]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. allclinicaltrials.com [allclinicaltrials.com]

- 14. This compound for Migraine · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Elismetrep: A Technical Overview of a Novel TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (formerly known as MT-8554) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in cold sensation and various pathological conditions. This document provides a comprehensive technical overview of this compound, summarizing its core molecular properties, mechanism of action, and available clinical data. It is intended to serve as a resource for researchers and professionals in the field of drug development and sensory biology.

Core Molecular Properties

This compound is a small molecule with the following key characteristics:

| Property | Value | Reference(s) |

| Molecular Formula | C27H21F3N2O5S | [1][2] |

| Molecular Weight | 542.53 g/mol | [1][2] |

Mechanism of Action: TRPM8 Antagonism

This compound exerts its pharmacological effects by acting as an antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (typically below 28°C) and cooling agents like menthol.

The TRPM8 Signaling Pathway

The activation of the TRPM8 channel leads to a depolarization of the neuronal membrane, triggering a downstream signaling cascade. The following diagram illustrates a simplified representation of the TRPM8 signaling pathway. This compound, as an antagonist, blocks the initial activation of this channel, thereby inhibiting the subsequent signaling events.

Clinical and Preclinical Data

This compound has been investigated in several clinical trials for various conditions, primarily focusing on its role in modulating sensory pathways.

Vasomotor Symptoms (Hot Flashes)

A Phase 2 clinical trial evaluated the efficacy of this compound in postmenopausal women experiencing vasomotor symptoms.

| Dosage | Number of Participants | Reduction in VMS Frequency (vs. Placebo) |

| 1 mg | 58 | Not reported as significant |

| 5 mg | 59 | 42% reduction (vs. 15% for placebo) |

| 10 mg | 58 | Not reported as significant |

| Placebo | 54 | 15% reduction |

Other Investigated Indications

This compound has also been studied for its potential therapeutic effects in:

-

Painful Diabetic Neuropathy

-

Migraine

Experimental Protocols

Detailed, specific experimental protocols for this compound are proprietary. However, the following sections describe the general methodologies commonly employed for the characterization of TRPM8 antagonists.

In Vitro Characterization

This is a high-throughput screening method to assess the ability of a compound to inhibit TRPM8 channel activation.

This technique provides a more detailed characterization of the antagonist's effect on the ion channel's electrical properties.

Methodology:

-

Whole-cell patch-clamp recordings are performed on cells stably expressing the TRPM8 channel.

-

A baseline current is established in response to a TRPM8 agonist (e.g., menthol) or a cold stimulus.

-

This compound is perfused onto the cells at various concentrations.

-

The change in ion current is measured to determine the inhibitory effect of the compound and its mechanism of action (e.g., competitive vs. non-competitive antagonism).

In Vivo Characterization

Animal models are utilized to assess the efficacy of TRPM8 antagonists in relevant disease states.

For indications like painful diabetic neuropathy, rodent models are commonly used.

Example Workflow:

-

Induce a neuropathic pain state in rodents (e.g., streptozotocin-induced diabetes).

-

Assess baseline sensitivity to cold stimuli using methods like the acetone (B3395972) drop test or a cold plate.

-

Administer this compound orally or via another appropriate route.

-

Re-evaluate cold sensitivity at various time points post-administration to determine the compound's ability to alleviate cold allodynia.

Conclusion

This compound is a well-characterized TRPM8 antagonist with demonstrated clinical potential in the management of vasomotor symptoms and other sensory-related disorders. Its specific mechanism of action offers a targeted therapeutic approach. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

Methodological & Application

Elismetrep: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep is a small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] Initially developed by Mitsubishi Tanabe Pharma Corp. and now under development by Kallyope, this compound is being investigated for the treatment of nervous system disorders, including migraine and diabetic neuropathies, as well as vasomotor symptoms.[1] The TRPM8 channel, a non-selective cation channel, is known for its role in cold sensation and has also been implicated in the modulation of various cellular processes.[2] Emerging research highlights the aberrant expression of TRPM8 in several cancers, suggesting its potential as a therapeutic target.[3] Antagonism of TRPM8 has been shown to impact cancer cell viability, proliferation, and apoptosis, making this compound a compound of interest for oncological research.[4]

These application notes provide a comprehensive overview of standardized protocols to investigate the cellular effects of this compound in a cancer cell culture setting. While specific in vitro experimental data for this compound is not yet publicly available, the methodologies described herein are standard for characterizing novel TRPM8 antagonists.

Key Compound Information

| Feature | Description |

| Compound Name | This compound |

| Synonyms | K-304, MT-8554 |

| Class | Small molecule, Benzoic acid, Cyclopropane, Isoquinoline, Sulfonamide |

| Mechanism of Action | Transient Receptor Potential Melastatin 8 (TRPM8) antagonist |

| Developer | Kallyope; Mitsubishi Tanabe Pharma Corporation |

| Therapeutic Areas (Clinical) | Migraine, Diabetic Neuropathies, Vasomotor Symptoms, Neurological Disorders |

Hypothetical Quantitative Data for this compound in Cancer Cell Lines

The following table is a template demonstrating how quantitative data for this compound, such as IC50 values, could be presented. Note: The data below is illustrative and not based on published experimental results for this compound.

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| PC-3 | Prostate Cancer | 15.2 |

| LNCaP | Prostate Cancer | 25.8 |

| MCF-7 | Breast Cancer | 32.5 |

| T24 | Bladder Cancer | 18.9 |

| A549 | Lung Cancer | 45.1 |

Signaling Pathways and Experimental Workflow

Hypothetical Signaling Pathway of TRPM8 Antagonism in Cancer Cells

Caption: Hypothetical signaling cascade following TRPM8 antagonism by this compound in cancer cells.

General Experimental Workflow for Characterizing a Novel Compound

Caption: General workflow for in vitro characterization of a novel anti-cancer compound.

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the in vitro effects of a TRPM8 antagonist like this compound.

Cell Viability Assay (Resazurin-Based)

This assay measures metabolically active cells, providing an indication of cell viability and proliferation.

Materials:

-

Selected cancer cell lines (e.g., A549)

-

Complete culture medium

-

96-well clear-bottom black plates

-

This compound (stock solution in DMSO)

-

Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Multimode plate reader with fluorescence capabilities

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A starting concentration range could be 0.1 to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Resazurin Incubation:

-

After the treatment period, remove the medium from each well.

-

Add 100 µL of resazurin solution to each well, including wells with medium only for background measurement.[5]

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

T25 culture flasks

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells in T25 flasks and incubate for 24 hours.[6]

-

Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value) and a vehicle control for a specified duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour.[7]

-

Cells are categorized as follows:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Necrotic: Annexin V-negative, PI-positive

-

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Cell culture dishes (e.g., 100 mm)

-

This compound (stock solution in DMSO)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., semi-dry or tank)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells in 100 mm dishes with this compound as desired.

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.[8]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze band intensities, normalizing to a loading control like β-actin.

-

References

- 1. mdpi.com [mdpi.com]

- 2. TRPM8 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Elismetrep for Neuropathic Pain: Application Notes and Protocols for Preclinical Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep (also known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] The TRPM8 channel is a well-established sensor of cold temperatures and is implicated in the pathophysiology of neuropathic pain, particularly in conditions characterized by cold hypersensitivity.[1] As such, this compound is under investigation as a potential therapeutic agent for various neurological disorders, including painful diabetic peripheral neuropathy and migraine.[1][3][4] These application notes provide a comprehensive overview of proposed methodologies for evaluating the efficacy of this compound in established mouse models of neuropathy, based on the known pharmacology of TRPM8 antagonists.

Mechanism of Action: TRPM8 Antagonism

This compound functions by blocking the TRPM8 ion channel, which is predominantly expressed in a subset of sensory neurons. In neuropathic pain states, TRPM8 can become sensitized, leading to an exaggerated response to cold stimuli (cold allodynia) and contributing to ongoing pain. By antagonizing this channel, this compound is hypothesized to reduce the hyperexcitability of these sensory neurons, thereby alleviating neuropathic pain symptoms.

Figure 1: this compound's Mechanism of Action on the TRPM8 Signaling Pathway.

Quantitative Data Summary

The following tables summarize suggested starting dosages for this compound in mouse models of neuropathy, based on data from other TRPM8 antagonists. Dose-response studies are recommended to determine the optimal dose for this compound.

Table 1: Suggested this compound Dosage and Administration in Mouse Neuropathy Models

| Neuropathy Model | Suggested Dose Range | Route of Administration | Frequency |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | 1 - 30 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Once daily |

| Diabetic Peripheral Neuropathy (DPN) | 1 - 30 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Once daily |

| Chronic Constriction Injury (CCI) | 1 - 30 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Once daily |

Note: The provided dose ranges are extrapolated from preclinical studies on other TRPM8 antagonists.[5][6] Researchers should perform dose-escalation studies to identify the optimal therapeutic dose of this compound.

Table 2: Key Parameters for Mouse Neuropathy Models

| Model | Inducing Agent | Typical Onset of Neuropathy | Key Pathological Features |

| CIPN (Oxaliplatin) | Oxaliplatin (B1677828) (e.g., 2 mg/kg, i.v., 8 doses) | 7-14 days | Tactile allodynia, cold hypersensitivity |

| CIPN (Paclitaxel) | Paclitaxel (e.g., 4 mg/kg, i.p., 4 doses/cycle) | 7-14 days | Mechanical and cold hypersensitivity |

| DPN (Streptozotocin) | Streptozotocin (e.g., single high dose of 200 mg/kg, i.p.) | 2-4 weeks | Tactile allodynia, thermal hypoalgesia |

Experimental Protocols

Induction of Neuropathy Mouse Models

a) Chemotherapy-Induced Peripheral Neuropathy (CIPN) - Oxaliplatin Model

-

Animals: Use adult male C57BL/6 mice (8-10 weeks old).

-

Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Induction: Administer oxaliplatin at a dose of 2 mg/kg via intravenous (i.v.) injection. Repeat injections on days 4, 7, 11, 14, 18, 21, and 25 for a cumulative dose of 16 mg/kg.[7]

-

Control Group: Administer a corresponding volume of vehicle (e.g., 5% glucose solution) to the control group.

-

Monitoring: Monitor the animals' body weight and general health status throughout the study.

-

Confirmation of Neuropathy: Assess for the development of tactile allodynia and cold hypersensitivity starting from day 7.

b) Diabetic Peripheral Neuropathy (DPN) - Streptozotocin (STZ) Model

-

Animals: Use adult male C57BL/6 mice (8-10 weeks old).

-

Fasting: Fast the mice for 4-6 hours before STZ injection.

-

Induction: Prepare a fresh solution of STZ in citrate (B86180) buffer (pH 4.5). Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 200 mg/kg.[8]

-

Control Group: Inject the control group with citrate buffer only.

-

Blood Glucose Monitoring: Measure blood glucose levels 48-72 hours after STZ injection to confirm the induction of diabetes (blood glucose > 250 mg/dL).

-

Monitoring: Monitor blood glucose levels, body weight, and general health regularly.

-

Confirmation of Neuropathy: Behavioral testing for neuropathic pain can typically begin 2-4 weeks after the confirmation of diabetes.[9]

Figure 2: General Experimental Workflow for Evaluating this compound in Mouse Neuropathy Models.

Behavioral Assessment of Neuropathic Pain

a) Assessment of Mechanical Allodynia (von Frey Test)

-

Apparatus: Use a set of calibrated von Frey filaments.

-

Habituation: Place mice in individual transparent plastic chambers on an elevated wire mesh floor and allow them to habituate for at least 30 minutes before testing.

-

Procedure: Apply the von Frey filaments to the plantar surface of the hind paw with increasing force. A positive response is a brisk withdrawal or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

-

Testing Schedule: Perform testing before the induction of neuropathy to establish a baseline, and then at regular intervals (e.g., weekly) after induction and during treatment.

b) Assessment of Cold Hypersensitivity (Acetone Drop Test)

-

Apparatus: A syringe with a blunt needle and acetone.

-

Habituation: Acclimate the mice on the wire mesh platform as described for the von Frey test.

-

Procedure: Apply a drop of acetone to the plantar surface of the hind paw. The cooling sensation caused by the evaporation of acetone will elicit a pain response in neuropathic animals.

-

Scoring: Record the duration of paw withdrawal, licking, or flinching over a 1-minute observation period.

-

Testing Schedule: Conduct this test at similar time points as the von Frey test.

c) Assessment of Thermal Hyperalgesia (Hargreaves Test)

-

Apparatus: A radiant heat source (e.g., Hargreaves apparatus).

-

Habituation: Place mice in the testing chambers and allow them to acclimate.

-

Procedure: Position the radiant heat source under the plantar surface of the hind paw. The apparatus will measure the latency for the mouse to withdraw its paw.

-

Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Testing Schedule: Perform this assessment alongside the other behavioral tests.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in mouse models of neuropathy. As this compound is a selective TRPM8 antagonist, these models, particularly those that induce a cold hypersensitivity phenotype, are highly relevant for demonstrating its potential therapeutic efficacy. Rigorous adherence to these standardized protocols will facilitate the generation of reproducible and translatable data, which is crucial for the advancement of this compound in the drug development pipeline for neuropathic pain.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Kallyope - AdisInsight [adisinsight.springer.com]

- 3. This compound (MT-8554) News - LARVOL Sigma [sigma.larvol.com]

- 4. This compound (MT-8554) / Mitsubishi Tanabe, Kallyope [delta.larvol.com]

- 5. TRPM8 antagonist 2 | TRP/TRPV Channel | TargetMol [targetmol.com]

- 6. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Serum Biomarkers for Neuropathic Pain in Rat Models of Chemotherapy-Induced Peripheral Neuropathy: A Comparative Pilot Study with Oxaliplatin, Paclitaxel, Bortezomib, and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotechhunter.com [biotechhunter.com]

- 9. mdpi.com [mdpi.com]

Elismetrep Administration in Migraine Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elismetrep (also known as K-304 and formerly MT-8554) is an orally bioavailable, small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, currently under investigation for the acute treatment of migraine. [1]Preclinical evidence suggests that antagonism of TRPM8, a cold- and menthol-sensing ion channel expressed on sensory neurons of the trigeminal ganglion that innervate the cranial dura mater, may be a promising therapeutic strategy for migraine. [2][3]Activation of these channels by agonists has been shown to induce headache-like behaviors in animal models, which can be attenuated by TRPM8 antagonists. [2][3]This document provides a summary of the available preclinical data on TRPM8 antagonists in migraine models and outlines detailed protocols for the administration and evaluation of compounds like this compound in a research setting.

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of the TRPM8 ion channel. [1]In the context of migraine, the trigeminal nerve, which innervates the meninges (the membranes surrounding the brain), plays a crucial role. [4]TRPM8 channels are expressed on a subset of these trigeminal neurons. [5]While the precise endogenous ligands for dural TRPM8 are not fully understood, preclinical studies suggest that their activation can lead to nociceptive signaling. [2][6]Antagonism of TRPM8 by this compound is hypothesized to block this signaling, thereby preventing or alleviating migraine pain. [2]